
6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-YL)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
The compound has been involved in studies exploring the synthesis and reactions of stable o-quinoid systems, particularly focusing on the development of new methodologies for creating polysubstituted isoquinoline derivatives. These derivatives are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. For instance, Sarkar, Ghosh, and Chow (2000) detailed the synthesis of a stable o-quinoid 10-π-electron system, which undergoes high regioselective Diels−Alder cycloadditions with a variety of dienophiles to yield polysubstituted isoquinoline derivatives. This process is facilitated by the remarkable stability and unique electronic properties of the intermediate compounds (Sarkar, Ghosh, & Chow, 2000).
Antimicrobial Applications
The structural motif of "6-Chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyridine-2-carboxamide" and its derivatives have been explored for antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with the aim of evaluating their in vitro antibacterial and antifungal activities against various microbial strains. The synthesized compounds showed potential as antimicrobial agents, highlighting the versatility and applicability of this chemical framework in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).
Sensor Development and Material Science
The compound's derivatives have been applied in the development of fluorescent anion sensors, demonstrating its utility in sensor technology and material science. Dorazco-González et al. (2014) prepared dicationic derivatives that exhibited efficient fluorescence quenching by various anions in water, indicating potential applications in environmental monitoring and analytical chemistry (Dorazco‐González et al., 2014).
Synthesis of Heterocyclic Compounds
The compound is also pivotal in the synthesis of novel heterocyclic compounds, showcasing its importance in organic chemistry. For example, Yavari, Sabbaghan, and Hossaini (2006) reported on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles, leading to the synthesis of trichloromethylated bridgehead N-heterocycles. This research underscores the compound's role in facilitating novel chemical transformations and contributing to the diversity of organic synthesis (Yavari, Sabbaghan, & Hossaini, 2006).
Propiedades
IUPAC Name |
6-chloro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-20-13-7-6-11(9-10(13)5-8-15(20)21)18-16(22)12-3-2-4-14(17)19-12/h2-4,6-7,9H,5,8H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMRDVGUKXYYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
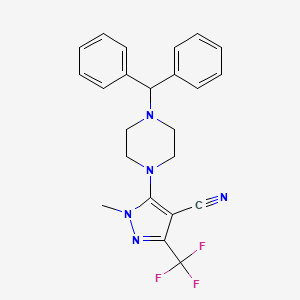

![Tert-butyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2613177.png)
![1-(3-Nitrophenyl)ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2613178.png)
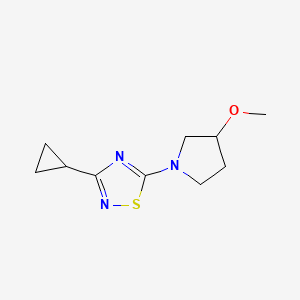
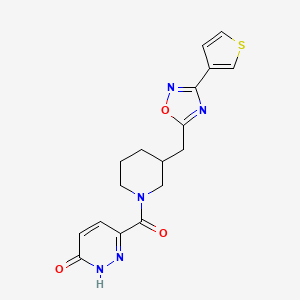

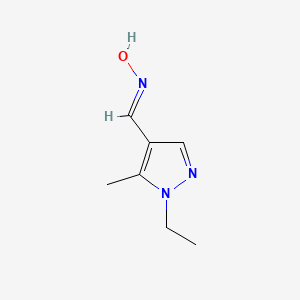
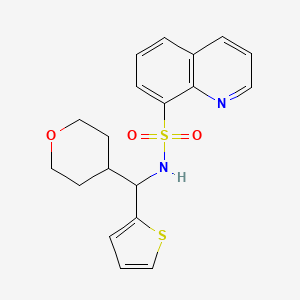
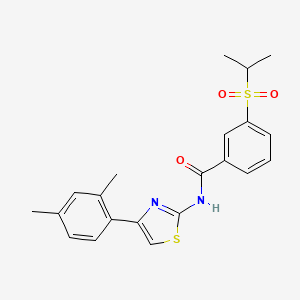
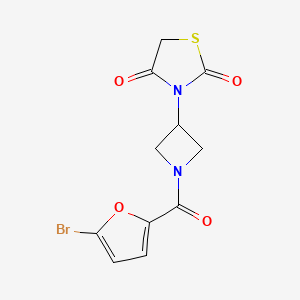
![N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2613194.png)
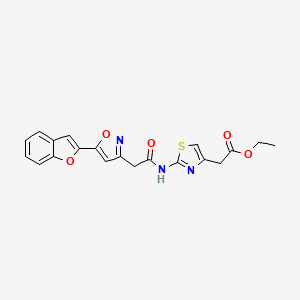
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2613198.png)
